Allylic Chloride Reactivity Enables Nucleophilic Displacement Pathways Absent in 1-Tridecene
The chlorine atom in 3-chloro-1-tridecene occupies an allylic position (C3 adjacent to the C1=C2 double bond), rendering it susceptible to nucleophilic substitution (SN2) and elimination reactions that are not possible with the non-chlorinated parent compound 1-tridecene (CAS 2437-56-1) [1]. Treatment with hydroxide yields 1-tridecene-3-ol via hydrolysis, while strong bases such as potassium tert-butoxide induce dehydrochlorination to form 1,3-tridecadiene. In contrast, 1-tridecene lacks any leaving group and cannot participate in these transformations. Calculated LogP for 3-chloro-1-tridecene is 5.31, compared to an estimated LogP of approximately 6.7 for 1-tridecene, indicating the chlorine substitution reduces lipophilicity by roughly 1.4 log units . This polarity difference directly impacts solubility and partitioning behavior in biphasic reaction systems.
| Evidence Dimension | Reactivity toward nucleophilic substitution (SN2) and elimination (E2) pathways |
|---|---|
| Target Compound Data | Allylic chloride: reactive toward NaOH (hydrolysis to alcohol) and t-BuOK (dehydrochlorination to diene); calculated LogP = 5.31 |
| Comparator Or Baseline | 1-Tridecene (CAS 2437-56-1): no leaving group, inert to nucleophilic substitution and elimination; estimated LogP ≈ 6.7 |
| Quantified Difference | LogP difference ≈ 1.4 units; qualitative difference in SN2/E2 reactivity (present vs. absent) |
| Conditions | Theoretical reactivity assessment based on organic chemistry principles for allylic halides; LogP calculated via atom-based method |
Why This Matters
The allylic chloride functionality is essential for synthetic applications requiring downstream derivatization via nucleophilic displacement, making 1-tridecene a non-viable substitute in these synthetic pathways.
- [1] Molinstincts, '1-Tridecene, 3-chloro- Structure – C13H25Cl', 2020. Includes bond connectivity and functional group annotation. View Source
